1,3-Bis(4-chloropyridin-2-yl)urea
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Overview
Description
1,3-Bis(4-chloropyridin-2-yl)urea is a chemical compound with the molecular formula C11H8Cl2N4O and a molecular weight of 283.11 g/mol It is characterized by the presence of two 4-chloropyridin-2-yl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chloropyridin-2-yl)urea typically involves the reaction of 4-chloropyridine-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 4-chloropyridine-2-amine to form the desired urea compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of safer phosgene substitutes and greener solvents is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chloropyridin-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various urea derivatives, while oxidation or reduction can lead to different pyridine-based compounds .
Scientific Research Applications
1,3-Bis(4-chloropyridin-2-yl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chloropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-fluoropyridin-2-yl)urea: Similar structure but with fluorine atoms instead of chlorine.
1,3-Bis(4-bromopyridin-2-yl)urea: Similar structure but with bromine atoms instead of chlorine.
1,3-Bis(4-methylpyridin-2-yl)urea: Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,3-Bis(4-chloropyridin-2-yl)urea is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. The chlorine atoms can participate in halogen bonding, which can enhance binding affinity and specificity in biological systems .
Properties
Molecular Formula |
C11H8Cl2N4O |
---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
1,3-bis(4-chloropyridin-2-yl)urea |
InChI |
InChI=1S/C11H8Cl2N4O/c12-7-1-3-14-9(5-7)16-11(18)17-10-6-8(13)2-4-15-10/h1-6H,(H2,14,15,16,17,18) |
InChI Key |
RSWOLTODFOYQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)NC(=O)NC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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